molecular formula C9H10Cl2N2O B6302880 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 2270912-54-2

8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B6302880
CAS No.: 2270912-54-2
M. Wt: 233.09 g/mol
InChI Key: ZDSFKOGLJHDOBR-UHFFFAOYSA-N
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Description

8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-3,4-dihydroquinolin-2(1H)-one.

    Amination Reaction: The key step involves the introduction of an amino group at the 8th position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or amines under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: A related compound with similar biological activities.

    6-Chloroquinoline: Shares structural similarities and may exhibit comparable chemical reactivity.

    3,4-Dihydroquinolin-2(1H)-one: A precursor in the synthesis of the target compound.

Uniqueness

8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride is unique due to the specific combination of functional groups and their positions on the quinoline ring. This unique structure may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O.ClH/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6;/h3-4H,1-2,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSFKOGLJHDOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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